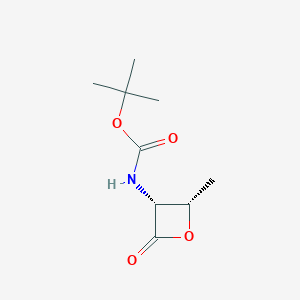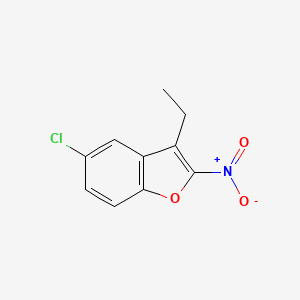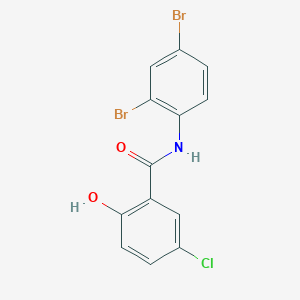
ethyl N-(4-methylphenyl)sulfonyloxyethanimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate, also known as ethyl (1E)-N-(4-methylphenyl)sulfonyloxyethanimidate, is an organic compound with the molecular formula C₁₁H₁₅NO₄S. It is characterized by the presence of an ethanimidate group linked to a 4-methylphenylsulfonyl group. This compound is known for its applications in various chemical reactions and research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate typically involves the reaction of ethyl N-hydroxyethanimidate with tosyl chloride (4-methylbenzenesulfonyl chloride) under controlled conditions. The reaction proceeds as follows:
Reactants: Ethyl N-hydroxyethanimidate and tosyl chloride.
Solvent: Anhydrous dichloromethane or another suitable organic solvent.
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to accommodate higher volumes of reactants.
Continuous Stirring: Ensuring thorough mixing of reactants.
Temperature Control: Maintaining optimal reaction temperatures.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyloxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to yield the corresponding ethanimidic acid and 4-methylphenylsulfonic acid.
Common Reagents and Conditions
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an ethanimidate derivative with an amine group .
Aplicaciones Científicas De Investigación
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of ethyl N-(4-methylphenyl)sulfonyloxyethanimidate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Ethyl N-(4-methylphenyl)sulfonyloxyethanimidate can be compared with other similar compounds such as:
Ethyl N-(4-chlorophenyl)sulfonyloxyethanimidate: Similar structure but with a chlorine atom instead of a methyl group.
Ethyl N-(4-methoxyphenyl)sulfonyloxyethanimidate: Contains a methoxy group instead of a methyl group.
Ethyl N-(4-nitrophenyl)sulfonyloxyethanimidate: Features a nitro group instead of a methyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the phenyl ring.
Propiedades
Número CAS |
52913-15-2 |
|---|---|
Fórmula molecular |
C11H15NO4S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
ethyl N-(4-methylphenyl)sulfonyloxyethanimidate |
InChI |
InChI=1S/C11H15NO4S/c1-4-15-10(3)12-16-17(13,14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
Clave InChI |
SKZAZOFQMZCYJD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=NOS(=O)(=O)C1=CC=C(C=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



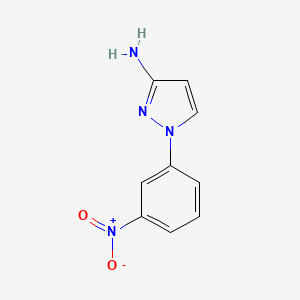
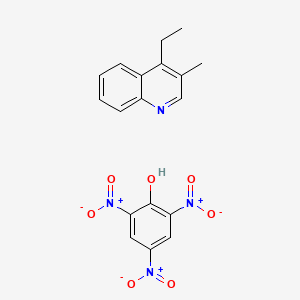

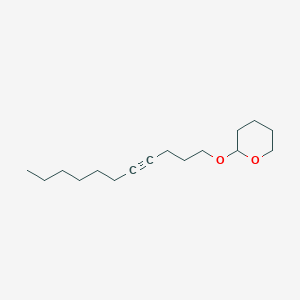
![[(1R,5R,13R)-1-hydroxy-13-methyl-11-oxo-14-prop-1-en-2-yl-3,7,10-trioxapentacyclo[6.4.1.19,12.02,4.05,13]tetradecan-5-yl] acetate](/img/structure/B14017291.png)
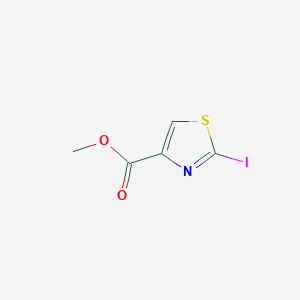
![4,8-Bis(aziridin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B14017298.png)

